Trichlorocyclopentylsilane

Catalog No.
S1507375
CAS No.
14579-03-4
M.F
C5H9Cl3Si
M. Wt
203.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trichlorocyclopentylsilane

CAS Number

14579-03-4

Product Name

Trichlorocyclopentylsilane

IUPAC Name

trichloro(cyclopentyl)silane

Molecular Formula

C5H9Cl3Si

Molecular Weight

203.56 g/mol

InChI

InChI=1S/C5H9Cl3Si/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2

InChI Key

FCMZRNUHEXJWGB-UHFFFAOYSA-N

SMILES

C1CCC(C1)[Si](Cl)(Cl)Cl

Canonical SMILES

C1CCC(C1)[Si](Cl)(Cl)Cl

Synthesis of Polyhedral Oligomeric Silsesquioxanes (POSS):

Trichlorocyclopentylsilane serves as a crucial starting material for the synthesis of POSS molecules. [, ] POSS are cage-like nanostructures composed of silicon and oxygen atoms arranged in a specific geometric pattern. The trichlorosilyl groups of trichlorocyclopentylsilane can undergo hydrolysis and condensation reactions under controlled conditions to form POSS. [] These reactions can be tailored to yield POSS with different sizes, shapes, and functionalities, making them highly versatile building blocks for various research applications. []

Other Potential Applications:

While the primary research application of trichlorocyclopentylsilane lies in POSS synthesis, there are ongoing investigations exploring its potential in other areas:

  • Development of new materials

    The unique properties of POSS, derived from trichlorocyclopentylsilane, have prompted research into their potential use in developing new materials with enhanced properties. Areas of exploration include polymers with improved thermal and mechanical stability, [] flame-retardant materials, [] and drug delivery systems. []

  • Organic synthesis

    Trichlorocyclopentylsilane has been explored as a reagent in organic synthesis for introducing trichlorosilyl groups into organic molecules. [] This could potentially lead to the development of novel functional materials with specific properties.

Trichlorocyclopentylsilane, with the chemical formula C5_5H9_9Cl3_3Si, is an organosilicon compound characterized by a cyclopentyl group attached to a silicon atom that is bonded to three chlorine atoms. This compound is notable for its unique structure, which incorporates both cyclic and silicon functionalities. It is primarily used in various chemical synthesis processes due to its reactivity and ability to form siloxane bonds.

  • Hydrolysis: When reacted with water, it undergoes hydrolysis to form cyclopentylsilanol and hydrochloric acid. This reaction is significant for producing silanol derivatives.
  • Condensation Reactions: This compound can react with alcohols or amines to form siloxanes or silanes via condensation, which is crucial in synthesizing polysiloxanes.
  • Nucleophilic Substitution: The chlorine atoms can be replaced by various nucleophiles, leading to the formation of different organosilicon compounds.

Trichlorocyclopentylsilane can be synthesized through several methods:

  • Direct Chlorination: Cyclopentylsilane can be chlorinated using chlorine gas under controlled conditions to yield trichlorocyclopentylsilane.
  • Silane Reaction: The reaction of cyclopentylmagnesium bromide with silicon tetrachloride can also produce this compound.
  • Pyrolysis: A novel method involves the pyrolysis of trichloro(2,3-dichlorocyclopentyl)silanes, allowing for the formation of trichlorocyclopentylsilane under high-temperature conditions .

Trichlorocyclopentylsilane has various applications in different fields:

  • Silicone Production: It serves as a precursor for synthesizing silicone polymers and resins.
  • Surface Modifications: The compound can be used for modifying surfaces to enhance hydrophobicity or adhesion properties.
  • Material Science: It plays a role in developing advanced materials such as porous organic–inorganic hybrids.

Interaction studies involving trichlorocyclopentylsilane primarily focus on its reactivity with nucleophiles and its hydrolysis behavior. Understanding these interactions is crucial for optimizing its use in material synthesis and surface treatments. Further research may explore its interactions at the molecular level within biological systems.

Trichlorocyclopentylsilane shares similarities with several other organosilicon compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
Trichloro(phenyl)silaneC6_6H5_5Cl3_3SiContains a phenyl group; used in polymer synthesis
TrichloroethylsilaneC2_2H5_5Cl3_3SiUsed as a coupling agent; simpler structure
TrichloromethylsilaneC1_1H3_3Cl3_3SiHighly reactive; used in various chemical syntheses

Uniqueness: Trichlorocyclopentylsilane's unique cyclopentyl structure differentiates it from these similar compounds, contributing to distinct reactivity patterns and potential applications in material science and chemistry. Its ability to form stable siloxane bonds makes it particularly valuable in silicone chemistry compared to other chlorosilanes.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

14579-03-4

Wikipedia

Silane, trichlorocyclopentyl-

General Manufacturing Information

Cyclopentane, (trichlorosilyl)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

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